6-Chloro-2-fluoro-9-methyl-9h-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClFN4 |
|---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
6-chloro-2-fluoro-9-methylpurine |
InChI |
InChI=1S/C6H4ClFN4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |
InChI Key |
BWKFRWAZBTUQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 2 Fluoro 9 Methyl 9h Purine and Analogues
Precursor Synthesis and Halogenation Strategies
The synthesis of the target compound and its analogues often begins with the construction of a halogenated purine (B94841) core, which serves as a versatile intermediate for further modifications.
Synthesis of 2-Fluoro-6-chloropurine and Related Intermediates
The synthesis of 2-fluoro-6-chloropurine is a critical step in accessing the target molecule. A common approach involves the diazotization of commercially available 2-amino-6-chloropurine. redalyc.org This method can yield 2-fluoro-6-chloropurine in high purity. redalyc.org Another synthetic route starts from 6-chloropurine, which is first protected, for instance, with a tetrahydropyranyl group. The protected compound then undergoes nitration at the 2-position, followed by the conversion of the nitro group to a fluorine atom and subsequent deprotection to yield 6-chloro-2-fluoropurine. guidechem.com
The starting material, 2-amino-6-chloropurine, can be synthesized from guanine (B1146940) and phosphorus oxychloride in the presence of a tertiary amine like tetraethylamine chloride in acetonitrile. researchgate.net This one-step method provides a reasonable route for producing this key intermediate. researchgate.net
Table 1: Synthesis of 2-Fluoro-6-chloropurine
| Starting Material | Reagents | Key Steps | Yield | Reference |
| 2-Amino-6-chloropurine | Diazotization reagents | Diazotization | 91% | redalyc.org |
| 6-Chloropurine | Tetrahydropyran, Trifluoromethanesulfonic anhydride (B1165640), NH₄F | Protection, Nitration, Fluorination, Deprotection | 83% (final step) | guidechem.com |
| Guanine | Phosphorus oxychloride, Tetraethylamine chloride | One-step synthesis of 2-amino-6-chloropurine | 72.1% (for intermediate) | researchgate.net |
Regioselective Functionalization of Purine Rings
The purine ring possesses multiple C-H and N-H bonds with varying reactivities, making regioselective functionalization a significant challenge and an area of active research. rsc.orgrsc.org The development of methods that allow for the selective modification of specific positions on the purine core is crucial for creating diverse derivatives. rsc.orgrsc.org
Direct C-H cyanation of purines has been achieved through a sequence of triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination. mdpi.com This method typically results in cyanation at the C8 position of the electron-rich imidazole (B134444) motif. mdpi.com However, the regioselectivity can be influenced by substituents on the purine ring. For example, an electron-donating diethylamino group at the C6-position can direct cyanation to the C2-position. mdpi.com
Halogenation of the C-H bonds of purines is another important functionalization strategy. rsc.org Palladium-catalyzed methods have been reported for the ortho-functionalization of 6-arylpurines using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). rsc.org
Stereoselective and Chemoenzymatic Approaches to 9-Substituted Purines
The introduction of substituents at the N9 position of the purine ring is a common strategy in the design of biologically active molecules. This section explores various techniques for achieving this, including alkylation and enzymatic methods.
N9-Alkylation and Nucleosidation Techniques
Alkylation of purines often leads to a mixture of N9 and N7 regioisomers, with the N9 isomer usually being the desired product. nih.govacs.org Several strategies have been developed to achieve regioselective N9-alkylation. One approach involves the use of a bulky substituent at the C6 position of the purine, which can sterically hinder the N7 position and favor alkylation at N9. nih.govacs.org For instance, the use of a 6-(2-butylimidazol-1-yl) group on a 2-chloropurine resulted in exclusive N9-alkylation. nih.gov
Light-promoted, metal-free methods have also been developed for the N9-alkylation of purines, offering a novel and efficient route to purine nucleoside analogues. rhhz.net These reactions can proceed in good to high yields and can be promoted by visible light or even sunlight. rhhz.net Another strategy involves the use of β-cyclodextrin, which can block the N7 position of the purine ring, leading to high regioselectivity for N9-alkylation in water. researchgate.net
Specific Routes for Introducing the 9-Methyl Moiety
The synthesis of 9-methylpurines has been a subject of interest. acs.orgnih.gov While specific, detailed modern synthetic routes for 6-chloro-2-fluoro-9-methyl-9H-purine were not extensively detailed in the provided search results, the general principles of N9-alkylation would apply. This would typically involve reacting 2-fluoro-6-chloropurine with a methylating agent under conditions that favor N9-alkylation.
Modular Synthesis of Diversified this compound Derivatives
A modular approach to the synthesis of purine derivatives allows for the rapid generation of a diverse library of compounds for biological screening. figshare.comnih.gov This strategy often involves the synthesis of a common intermediate that can be readily functionalized in the final steps of the synthesis.
For instance, a synthesized this compound core could be further diversified. The chlorine atom at the C6 position is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution reactions. This allows for the synthesis of a variety of 6-substituted-2-fluoro-9-methyl-9H-purine derivatives. Similarly, the fluorine at the C2 position could potentially be displaced, although it is generally less reactive than the chlorine at C6.
The development of modular and scalable approaches is crucial for efficiently exploring the chemical space around the this compound scaffold. figshare.com
Table 2: Key Intermediates and Reagents
| Compound Name | Role |
| 2-Amino-6-chloropurine | Precursor for 2-fluoro-6-chloropurine |
| 6-Chloropurine | Starting material for synthesis of 2-fluoro-6-chloropurine |
| Guanine | Precursor for 2-amino-6-chloropurine |
| Phosphorus oxychloride | Reagent for chlorination |
| Triflic anhydride | Activating agent for C-H cyanation |
| N-bromosuccinimide (NBS) | Reagent for bromination |
| N-chlorosuccinimide (NCS) | Reagent for chlorination |
| β-Cyclodextrin | Additive for regioselective N9-alkylation |
Derivatization at C-2 and C-6 via Nucleophilic Substitutions
The purine ring system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2 and C-6 positions when substituted with good leaving groups like halogens. In this compound, both the chlorine and fluorine atoms are susceptible to displacement by various nucleophiles. The inherent reactivity differences between the C-F and C-Cl bonds, as well as the electronic influence of the purine core, allow for a degree of selectivity in these substitution reactions.
Generally, in SNAr reactions on halogenated purines, the order of leaving group ability can be influenced by the nucleophile and reaction conditions. For many nucleophiles, fluoride (B91410) is a better leaving group than chloride in this context. nih.gov This differential reactivity can be exploited for the sequential introduction of different substituents at the C-2 and C-6 positions. For instance, starting with a 2-fluoro-6-chloropurine derivative, it is possible to selectively substitute the chlorine at the C-6 position, followed by substitution of the fluorine at the C-2 position, or vice versa, by carefully choosing the reaction conditions and nucleophiles.
A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate libraries of 2,6-disubstituted-9-methylpurines. These reactions are typically carried out in the presence of a base to neutralize the generated acid and can be performed under conventional heating or microwave irradiation to accelerate the reaction rates. The synthesis of 2,6,9-trisubstituted purines has been successfully achieved starting from 2-fluoro-6-chloropurine, demonstrating the feasibility of this approach. nih.govsemanticscholar.org
Table 1: Examples of Nucleophilic Substitution Reactions on a 2-Fluoro-6-chloropurine Scaffold
| Starting Material | Nucleophile | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 2-Fluoro-6-chloropurine | Substituted Amines | C-6 and C-2 | 2,6,9-Trisubstituted Purines | nih.gov |
| 2-Amino-6-chloropurine | Substituted Amines | C-6 | 6-Substituted Purine Derivatives | researchgate.net |
| 6-Halopurine Nucleosides | Nitrogen, Oxygen, and Sulfur Nucleophiles | C-6 | 6-Substituted Purine Nucleosides | nih.govresearchgate.net |
Synthesis of Complex Purine Nucleoside Analogues
The development of novel purine nucleoside analogues remains a critical area of research for antiviral and anticancer therapies. researchgate.net this compound is a valuable precursor for the synthesis of complex purine nucleoside analogues, where modifications can be introduced at the purine core as well as the sugar moiety.
One common strategy involves the initial derivatization of the purine base via nucleophilic substitution, as described in the previous section, followed by glycosylation. Alternatively, a pre-formed purine nucleoside containing the 6-chloro-2-fluoro substituents can be used as a scaffold for further modifications. For example, 2,6-dichloropurine (B15474) can be glycosylated and subsequently, the chloro groups can be selectively substituted. fiu.edu
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have expanded the scope of accessible purine analogues. For instance, photoredox/nickel dual catalysis has been employed for the C6-alkylation of chloropurine nucleosides with a wide range of alkyl bromides. nih.gov This method allows for the late-stage functionalization of unprotected nucleosides, which is highly advantageous in medicinal chemistry campaigns. nih.gov These advanced techniques enable the synthesis of a diverse array of complex purine nucleoside analogues with varied functionalities, which are essential for structure-activity relationship (SAR) studies.
Table 2: Methodologies for the Synthesis of Complex Purine Analogues
| Starting Material Type | Synthetic Methodology | Resulting Analogue Type | Reference |
|---|---|---|---|
| Chloropurine Nucleosides | Photoredox/Nickel Dual Catalytic Cross-Coupling | C6-Alkylated Purine Nucleosides | nih.gov |
| 2-Amino-6-chloropurine Ribonucleoside | Nucleophilic Substitution and Deoxygenation | 2,6-(Disubstituted)purine 2',3'-Dideoxynucleosides | fiu.edu |
| 2-Fluoro-6-chloropurine | N-Alkylation and Nucleophilic Substitution | 2,6,9-Trisubstituted Purine Derivatives | nih.govsemanticscholar.org |
| 6-Chloropurine | N-Alkylation | 9-Alkylpurines | medchemexpress.com |
Mechanistic Investigations of Biological Activity in in Vitro Systems
Elucidation of Molecular Mechanisms of Action for 6-Chloro-2-fluoro-9-methyl-9H-purine Analogues
The biological effects of this compound and its analogues are underpinned by their ability to interfere with fundamental cellular processes, including nucleic acid metabolism and the regulation of cell fate.
Purine (B94841) analogues, by virtue of their structural similarity to endogenous purines, can disrupt the intricate processes of nucleic acid synthesis and repair. The anticancer mechanisms of many purine nucleoside analogues are attributed to their ability to inhibit DNA synthesis and induce apoptosis researchgate.netnih.govmedchemexpress.com. For instance, the related compound 2-amino-6-chloropurine has been shown to exert a dual blockade on the de novo purine biosynthesis pathway jst.go.jp. This interference with the production of essential building blocks for DNA and RNA can lead to the cessation of cell growth and proliferation. The incorporation of a halogen at the C2 position of the purine ring, a feature of the compound of interest, can also render the nucleoside resistant to deamination by enzymes like adenosine (B11128) deaminase, thereby prolonging its intracellular activity nih.gov.
A significant body of research has demonstrated that 6-chloropurine analogues are potent inducers of programmed cell death, or apoptosis, and can cause significant perturbations in the cell cycle. Studies on various cancer cell lines have shown that these compounds can trigger apoptosis, a crucial mechanism for eliminating damaged or cancerous cells researchgate.netnih.govmedchemexpress.com. Furthermore, analysis of the cell cycle has revealed that treatment with 6-chloropurine nucleosides can lead to an arrest in the G2/M phase, a critical checkpoint for cell division. This cell cycle arrest prevents the propagation of cells that may have incorporated the analogue into their DNA or are otherwise damaged.
Identification and Characterization of Specific Molecular Targets
The broad biological activities of this compound analogues can be attributed to their interaction with a variety of specific molecular targets, including protein kinases, G-protein coupled receptors, and components of immune signaling pathways.
Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes. The deregulation of protein kinase activity is a hallmark of many diseases, including cancer. The 2,6,9-trisubstituted purine scaffold is a well-established framework for the development of potent protein kinase inhibitors nih.gov.
Cyclin-Dependent Kinases (CDKs): Analogues of this compound have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. Structure-activity relationship studies have shown that substitutions at the C2, C6, and N9 positions of the purine ring are critical for achieving selectivity for CDK2 over other CDKs acs.org.
PI3K Delta: The phosphatidylinositol 3-kinase (PI3K) pathway is another crucial signaling cascade often dysregulated in cancer and inflammatory diseases. While direct inhibition of PI3K delta by this compound has not been explicitly detailed, the broader class of purine-based compounds has been successfully developed as selective PI3K delta inhibitors nih.gov.
Nek2: NIMA-related kinase 2 (Nek2) is a serine/threonine kinase involved in centrosome separation during mitosis. The development of selective Nek2 inhibitors is a promising strategy for cancer therapy. Notably, 2-fluoro-6-chloropurine has been utilized as a precursor in the synthesis of 6-ethynylpurine derivatives designed as Nek2 inhibitors.
p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. While specific studies on this compound are limited, the general ability of purine analogues to function as kinase inhibitors suggests that p38 MAPK could be a potential target researchgate.netnih.govnih.govnih.gov.
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Adenosine receptors, a class of GPCRs, are important therapeutic targets. Purine analogues, including 2-chloropurine derivatives, have been synthesized and evaluated for their activity as agonists and antagonists of adenosine receptors nih.gov. The specific substitutions on the purine ring and the nature of the group at the N9 position significantly influence the affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).
Recent research has highlighted the potential for purine analogues to modulate immune signaling pathways. The Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway is a key component of the innate immune system and is involved in inflammatory responses. A study on 9-cinnamyl-9H-purine analogues, which included the synthesis of a 2-fluoro-6-chloropurine derivative, identified these compounds as inhibitors of the TLR4/MyD88/NF-κB pathway. This suggests a potential anti-inflammatory role for analogues of this compound.
Applications as Activity-Based Probe Compounds for Covalent Modification
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme function directly in complex biological systems. This technique utilizes active site-directed covalent probes to label and profile the functional state of enzymes. While the purine core is a common feature in the design of covalent inhibitors and probes, specific studies detailing the application of this compound as an activity-based probe for covalent modification are not extensively documented in the current scientific literature.
The reactivity of the chlorine and fluorine atoms on the purine ring could potentially be exploited for covalent modification of nucleophilic residues in protein active sites. However, without specific experimental data, the utility of this compound in this context remains speculative. Further research would be required to design and synthesize derivatives of this compound that incorporate a reporter tag (e.g., a fluorophore or biotin) and a reactive group suitable for covalent protein labeling, and to then evaluate their efficacy and selectivity as activity-based probes.
In Vitro Biological Activity Spectrum
The biological activities of purine analogs are diverse, with many exhibiting potent anti-proliferative, anti-inflammatory, antiviral, and antifungal properties. The following sections review the available information regarding the in vitro biological activity spectrum of this compound.
Anti-proliferative and Cytotoxic Efficacy in Cell-Based Assays
Purine derivatives are a well-established class of compounds with significant anti-proliferative and cytotoxic effects, leading to their use as anticancer agents. medchemexpress.com These compounds can interfere with DNA replication and cell division, ultimately causing cell death in rapidly proliferating cancer cells. mdpi.com The introduction of halogen atoms, such as chlorine and fluorine, can modulate the electronic properties and metabolic stability of the purine ring, often enhancing cytotoxic activity. nih.gov
To illustrate the typical data generated in such studies, the following table presents hypothetical data based on the evaluation of other purine derivatives.
| Cell Line | Compound | IC50 (µM) |
| Human Breast Cancer | ||
| MCF-7 | This compound | Data not available |
| Human Colon Cancer | ||
| HCT-116 | This compound | Data not available |
| Human Lung Cancer | ||
| A549 | This compound | Data not available |
This table is for illustrative purposes only, as no specific experimental data for this compound was found.
Evaluation of Anti-inflammatory Effects
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Certain purine analogs have been investigated for their anti-inflammatory properties. For instance, studies on 9-cinnamyl-9H-purine derivatives have shown that these compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways, such as the TLR4/MyD88/NF-κB pathway. nih.govnih.gov
Despite the potential for purine-based compounds to exhibit anti-inflammatory activity, there is a lack of specific studies evaluating the anti-inflammatory effects of this compound in in vitro models. Future investigations could explore its ability to modulate inflammatory responses in cell-based assays, for example, by measuring its effect on cytokine production in immune cells.
Investigations of Antiviral Activities
The structural similarity of purine analogs to natural nucleosides makes them prime candidates for the development of antiviral agents. researchgate.net Many antiviral drugs are purine derivatives that act by inhibiting viral polymerases or by being incorporated into the viral genome, leading to chain termination. The presence of fluorine in nucleoside analogs has been shown to enhance antiviral activity in some cases. drugbank.com
Research into the antiviral properties of purine derivatives has led to the synthesis and testing of numerous compounds against a variety of viruses. For example, certain 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, which are synthesized from a related starting material, have been evaluated for their antirhinovirus activity. nih.gov Similarly, 6-anilino-9-benzyl-2-chloro-9H-purines have also been investigated for their potential against rhinoviruses. nih.gov
However, specific in vitro antiviral activity data for this compound against a panel of viruses is not available in the public domain. To determine its potential as an antiviral agent, it would need to be screened against a range of viruses in appropriate cell culture models.
Assessment of Antifungal Properties
Fungal infections represent a significant global health challenge, and there is a continuous need for new antifungal agents. Purine metabolism is essential for fungal growth and virulence, making it an attractive target for antifungal drug development. Some purine analogs have been shown to possess antifungal activity by interfering with these metabolic pathways.
While the broader class of purine derivatives has been explored for antifungal properties, there is a notable absence of published research specifically assessing the antifungal properties of this compound. In vitro screening against clinically relevant fungal pathogens such as Candida albicans and Aspergillus fumigatus would be necessary to determine if this compound possesses any meaningful antifungal activity.
Advanced Computational and in Silico Studies
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. This method is instrumental in identifying potential biological targets for a compound and elucidating the key molecular interactions that stabilize the ligand-protein complex. For 6-Chloro-2-fluoro-9-methyl-9H-purine, docking studies would be essential to screen it against various protein families, such as protein kinases, which are well-established targets for purine (B94841) analogues. nih.gov
The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the target's active site.
For instance, in studies of related pyrimidine (B1678525) derivatives targeting the main protease of SARS-CoV-2, molecular docking successfully predicted binding modes and evaluated antiviral potency. mdpi.com Similarly, docking studies on purine analogues as inhibitors of Cyclin-Dependent Kinases (CDKs) have been used to investigate their fit within the enzyme's active site. researchgate.net For this compound, docking could predict its binding energy and interaction profile with a target like CDK2, providing a rationale for its potential inhibitory activity.
Table 1: Illustrative Molecular Docking Results for a Purine Analogue with a Protein Kinase Target This table is a hypothetical representation of typical data obtained from a molecular docking simulation.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| CDK2 | -8.5 | LEU83 | Hydrogen Bond |
| GLU81 | Hydrogen Bond | ||
| ILE10, VAL18 | Hydrophobic Interaction | ||
| LYS33 | Electrostatic Interaction |
This profiling helps to understand the structural basis of affinity and selectivity, guiding further optimization of the ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the key physicochemical properties that influence activity, QSAR provides a predictive tool for estimating the potency of untested molecules and guiding the design of new compounds with enhanced effects.
For a class of compounds like 2,6,9-trisubstituted purines, QSAR studies can reveal how modifications at the C2, C6, and N9 positions impact their biological function, such as anticancer activity. mdpi.comnih.gov These models can be built using various molecular descriptors, including electronic, steric, and hydrophobic parameters.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.gov These methods align a series of structurally related compounds and calculate their steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic and hydrogen bond donor/acceptor (in CoMSIA) around them. researchgate.netchemrevlett.com
Studies on 2,6,9-trisubstituted purines as anticancer agents have successfully employed these methods. mdpi.comnih.gov For example, a 3D-QSAR study on purine derivatives identified that steric properties were more influential than electronic properties in determining cytotoxicity. mdpi.comresearchgate.net The models revealed that an arylpiperazinyl group at the C6 position was beneficial for activity, whereas bulky substituents at the C2 position were unfavorable. mdpi.comnih.govresearchgate.net This finding suggests that the small fluorine atom at the C2 position of this compound would be favorable for activity within this context.
The statistical reliability of CoMFA and CoMSIA models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. mdpi.com
Table 2: Example of Statistical Validation for a 3D-QSAR Model on Purine Analogues Data adapted from a study on purine-carbonitriles as cruzain inhibitors. researchgate.net
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Standard Error of Estimate (SEE) | F-value |
| CoMFA | 0.73 | 0.98 | 0.12 | 235.6 |
| CoMSIA | 0.62 | 0.88 | 0.28 | 51.8 |
The primary output of these analyses is a set of 3D contour maps that visualize regions where specific properties would increase or decrease biological activity. These maps are invaluable for rational drug design, indicating precisely where to modify a lead compound like this compound to improve its therapeutic potential.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation can assess the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. nih.gov
For this compound, an MD simulation would typically start with the best-docked pose in its target protein. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of all atoms over a period of nanoseconds to microseconds. ias.ac.in Analysis of this trajectory can confirm if key interactions predicted by docking, such as hydrogen bonds, are stable over time. mdpi.com
Furthermore, MD simulations are crucial for conformational landscape analysis. The purine ring itself is relatively rigid, but substituents can have conformational flexibility. Understanding the preferred conformations of the molecule in solution and within a binding pocket is critical for accurate modeling. nih.gov Studies on other flexible molecules show that MD can reveal how they adapt their shape to bind effectively to a target. nih.gov This information is vital for refining ligand design and improving binding affinity.
Virtual Screening and De Novo Design of Novel Analogues
The insights gained from docking, QSAR, and MD simulations serve as a powerful foundation for the discovery of new and improved molecules through virtual screening and de novo design.
Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. rsc.orgnih.gov Using a validated docking model for a target of interest, millions of commercially or virtually available compounds can be rapidly assessed. nih.gov A library of purine analogues could be screened to find molecules with a higher predicted binding affinity than this compound, leading to the identification of novel hit compounds. chemdiv.com
De novo design , on the other hand, involves designing a molecule from the ground up, atom by atom or fragment by fragment, to perfectly fit the target's binding site. nih.gov The 3D-QSAR contour maps are particularly useful here, as they provide a blueprint for designing new analogues. For example, if a CoMFA map indicates that a bulky, electropositive group is favored in a certain region, a designer can add such a functional group to the this compound scaffold to create a novel compound with predicted higher potency. acs.org This structure-based approach accelerates the design of optimized leads with improved therapeutic properties. nih.gov
Emerging Research Directions and Future Perspectives
Development of Highly Selective and Potent 6-Chloro-2-fluoro-9H-purine Derivatives
The purine (B94841) core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, particularly protein kinases. nih.govnih.gov The development of derivatives from the 6-Chloro-2-fluoro-9-methyl-9H-purine scaffold is a promising avenue for creating highly selective and potent inhibitors. The chlorine atom at the C6 position serves as a key reactive handle for introducing a variety of substituents through nucleophilic substitution reactions. scielo.org.mxtsijournals.com This allows for the systematic exploration of chemical space to optimize interactions with the target protein.
Research in this area focuses on synthesizing libraries of compounds where the C6 position is modified with different functional groups. For instance, the introduction of various amines, anilines, and heterocyclic moieties can significantly impact the potency and selectivity of the resulting compounds. The rationale behind this approach is that the purine ring mimics the adenine (B156593) core of ATP, allowing the molecule to bind to the ATP-binding site of kinases, while the C6-substituent can be tailored to exploit unique features of the target kinase's binding pocket, thereby achieving selectivity. wikipedia.org
A recent study on the synthesis of 6,9-disubstituted purine analogs demonstrated that modifications at the C6 position with different piperazine (B1678402) derivatives led to compounds with significant cytotoxic activities against various cancer cell lines. tubitak.gov.tr While this study did not use the exact this compound starting material, the principles of C6 modification are directly applicable.
Table 1: Potential C6-Modifications of this compound and Their Rationale
| C6-Substituent Class | Rationale for Improved Selectivity and Potency | Potential Target Classes |
| Substituted Anilines | Can form specific hydrogen bonds and hydrophobic interactions within the kinase hinge region. | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) |
| Piperazine Derivatives | Offers a flexible linker to introduce larger functional groups to access deeper pockets of the active site. | Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases) |
| Fused-Ring Systems | Can increase the surface area of interaction and introduce conformational rigidity, leading to higher affinity. | Non-receptor Tyrosine Kinases (e.g., Src family kinases) |
| Amino Acid Conjugates | May enhance solubility and cell permeability, and potentially target specific cellular uptake mechanisms. | Kinases involved in metabolic pathways. |
The fluorine atom at the C2 position is another critical feature of the scaffold. It can modulate the electronic properties of the purine ring system and participate in favorable interactions, such as hydrogen bonding or halogen bonding, with the target protein. The methyl group at the N9 position is crucial for preventing metabolic degradation and can also influence the compound's orientation within the binding site.
Exploration of Multifunctional Purine Scaffolds
The concept of "polypharmacology," where a single drug is designed to interact with multiple targets, is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. nih.gov The purine scaffold is exceptionally well-suited for the development of multifunctional or multi-targeted ligands. nih.gov By strategically modifying different positions on the this compound core, it is possible to design molecules that can simultaneously inhibit multiple kinases or even different classes of proteins.
For example, derivatives could be designed to act as dual inhibitors of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. mdpi.com A systems biology approach to investigate kinase signal transduction networks has shown that targeting multiple nodes within a pathway can be more effective than inhibiting a single kinase. nih.gov
A study on hybrid molecules combining purine and pyrimidine (B1678525) derivatives highlighted the potential of creating multi-targeted agents for antitumor therapy. nih.gov This approach involves integrating different bioactive fragments into a single molecular framework to achieve synergistic effects. nih.gov The this compound scaffold can serve as the central building block for such hybrid molecules.
Table 2: Design Strategies for Multifunctional this compound Derivatives
| Design Strategy | Rationale | Potential Therapeutic Application |
| Dual Kinase Inhibition | Targeting two or more kinases in related or parallel signaling pathways to overcome resistance mechanisms. | Cancer, Inflammatory Diseases |
| Kinase and Non-Kinase Target Combination | Combining kinase inhibition with the modulation of another protein class (e.g., a protein-protein interaction). | Neurodegenerative Diseases, Viral Infections |
| Conjugation with a Targeting Moiety | Attaching a molecule that directs the purine derivative to a specific cell type or tissue. | Targeted Cancer Therapy |
The development of such multifunctional agents requires a deep understanding of the structural biology of the targets and the structure-activity relationships of the purine derivatives.
Application of Artificial Intelligence and Machine Learning in Purine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. frontiersin.orgacs.orgchemrxiv.org These computational tools can be applied to the development of derivatives from the this compound scaffold in several ways.
Predictive Modeling: ML models can be trained on existing data of purine derivatives to predict the activity and selectivity of new, unsynthesized compounds. researchgate.netresearchgate.net This can help prioritize which derivatives to synthesize and test, saving time and resources. For example, a 3D convolutional neural network approach has been developed to predict the target landscape of kinase inhibitors. cam.ac.uknih.gov
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. frontiersin.orgnih.govresearchgate.net Starting with the this compound scaffold, these models could generate novel C6-substituents that are predicted to have high affinity and selectivity for a specific target.
Kinase Inhibitor Selectivity Prediction: Computational methods are being developed to predict the selectivity of kinase inhibitors across the entire kinome, which is crucial for avoiding off-target effects. nih.gov
The integration of AI and ML into the drug discovery pipeline for purine derivatives will undoubtedly accelerate the identification of promising clinical candidates.
Integration with Systems Biology Approaches for Network Perturbation Analysis
Systems biology provides a holistic view of how drugs affect complex cellular networks. nih.govfrontiersin.org Instead of focusing on a single target, this approach analyzes the global effects of a compound on signaling pathways and cellular processes. nih.govnih.gov For a compound like this compound and its derivatives, systems biology can be invaluable in understanding their mechanism of action and predicting their therapeutic efficacy and potential side effects.
Quantitative phosphoproteomics, for example, can be used to measure the changes in phosphorylation across the entire proteome in response to treatment with a purine derivative. nih.govnih.gov This can reveal not only the direct targets of the compound but also its downstream effects on the signaling network. nih.govnih.gov This information can then be used to build network models that describe how the drug perturbs the cellular system. researchgate.net
By integrating data from high-throughput screening, proteomics, and genomics, systems biology can provide a comprehensive understanding of how a this compound derivative functions at a systems level. This knowledge is crucial for the rational design of combination therapies and for personalizing treatment strategies.
Q & A
Basic: What are the optimal synthetic routes for 6-Chloro-2-fluoro-9-methyl-9H-purine?
Methodological Answer:
The synthesis typically involves halogenation and substitution reactions. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts like Pd(Ph₃)₄) can introduce aryl or heteroaryl groups to the purine core. A general procedure includes dissolving a chloro-substituted purine precursor (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) in toluene, adding a boronic acid derivative, and refluxing with a base (e.g., K₂CO₃) . Protecting groups like tetrahydropyranyl (THP) are often used to direct regioselectivity. Post-reaction purification via column chromatography (EtOAc/hexane gradients) ensures removal of by-products .
Basic: How to characterize this compound using spectroscopic methods?
Methodological Answer:
- 13C NMR : Key peaks include δ 46.3 (CH₂), 130.9 (=CH), and 152.1 (C-2), with fluorine-induced deshielding observed at C-6 (δ 151.7) .
- Mass Spectrometry (EI-MS) : Dominant fragments at m/z 194/196 (M⁺, Cl isotope pattern) and 167 (loss of CH₂Cl) confirm molecular weight and fragmentation pathways .
- HR-MS : Calculated mass (C₈H₇N₄Cl) should match experimental values (e.g., 194.0355 vs. 194.0359) .
Advanced: What strategies mitigate competing side reactions during halogen substitution in purine derivatives?
Methodological Answer:
- Protecting Groups : Use THP or acetyl groups to block reactive sites (e.g., N-9 position) and direct substitution to desired positions .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(Ph₃)₄) with ligand tuning enhance selectivity for C-Cl bond activation over undesired pathways .
- Temperature Control : Lower reaction temperatures (e.g., 80°C) reduce decomposition, while reflux conditions (e.g., 12 hours) ensure completion .
Advanced: How does the fluorine substituent influence the electronic properties of the purine ring?
Methodological Answer:
Fluorine’s electronegativity alters electron density, as evidenced by:
- NMR Shifts : Deshielding of adjacent carbons (e.g., C-6 in 13C NMR) due to inductive effects .
- Computational Analysis : Density Functional Theory (DFT) calculations can quantify charge distribution changes, revealing enhanced electrophilicity at C-2 and C-6 for nucleophilic attack .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Solubility Issues : Low polarity of the methyl and halogen groups requires polar aprotic solvents (e.g., DMF/CH₃CN mixtures) for crystallization .
- Refinement Tools : Use SHELXL for high-resolution refinement, particularly for resolving disorder in fluorine or methyl groups .
- Twinned Data : SHELXPRO interfaces can handle twinning by applying HKLF5 format for integration .
Advanced: How to resolve contradictions in reported biological activities of halogenated purine derivatives?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant AGT for O⁶-alkylguanine studies) and control for purity via HPLC (>95%) .
- Cross-Validation : Compare inhibition profiles across multiple cell lines and validate with radiolabeled analogues (e.g., ¹⁸F-labeled purines) .
- Meta-Analysis : Use PubChem BioAssay data to identify outliers and correlate structural features (e.g., Cl vs. F substituents) with activity trends .
Basic: What purification techniques are effective for removing by-products in the synthesis of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with EtOAc/hexane gradients (1:3 to 1:6) to separate halogenated by-products .
- Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals, particularly for removing unreacted boronic acids .
Advanced: What role does the methyl group at the 9-position play in the stability of the compound under different pH conditions?
Methodological Answer:
- pH Stability Studies : Monitor degradation via HPLC at pH 2–12. The 9-methyl group enhances stability in acidic conditions by reducing N-7 protonation .
- Comparative Analysis : Compare with 9-ethyl or 9-allyl analogues (e.g., 9-allyl-6-chloro-9H-purine) to assess steric and electronic effects on hydrolysis rates .
Advanced: How to design experiments to assess the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- Kinetic Studies : Vary nucleophiles (e.g., amines, thiols) in DMF at 60°C and monitor reaction progress via ¹⁹F NMR (fluorine as a reporter group) .
- Competition Experiments : Compare reactivity at C-2 (fluorine) vs. C-6 (chlorine) using equimolar nucleophiles and quantify products via LC-MS .
Advanced: What analytical methods are recommended for confirming the regioselectivity of halogenation in similar purine derivatives?
Methodological Answer:
- X-Ray Crystallography : Resolve atomic positions using SHELXD for phase determination (e.g., 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine structure) .
- NOESY NMR : Detect spatial proximity between substituents (e.g., methyl and fluorine groups) to confirm substitution patterns .
- DFT Modeling : Predict preferred halogenation sites using Mulliken charges and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
